![molecular formula C16H20O6 B14609448 Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester CAS No. 58745-51-0](/img/structure/B14609448.png)
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester is an organic compound with a complex structure that includes a benzodioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester typically involves the esterification of propanedioic acid derivatives with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
科学的研究の応用
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester groups can be hydrolyzed to release active carboxylic acids, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
Propanedioic acid, diethyl ester: A simpler ester of propanedioic acid without the benzodioxole moiety.
Propanedioic acid, (acetylamino)-, diethyl ester: Contains an acetylamino group instead of the benzodioxole moiety.
Propanedioic acid, 2-(2-propyn-1-yl)-, 1,3-diethyl ester: Features a propynyl group instead of the benzodioxole moiety.
Uniqueness
Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
58745-51-0 |
|---|---|
分子式 |
C16H20O6 |
分子量 |
308.33 g/mol |
IUPAC名 |
diethyl 2-[2-(1,3-benzodioxol-5-yl)ethyl]propanedioate |
InChI |
InChI=1S/C16H20O6/c1-3-19-15(17)12(16(18)20-4-2)7-5-11-6-8-13-14(9-11)22-10-21-13/h6,8-9,12H,3-5,7,10H2,1-2H3 |
InChIキー |
SHWQEAGXTWZHFZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC1=CC2=C(C=C1)OCO2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)
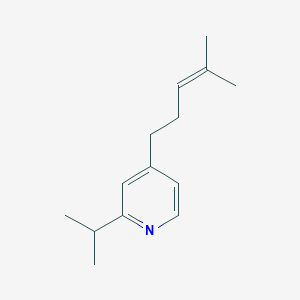
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
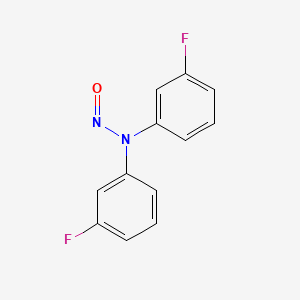
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
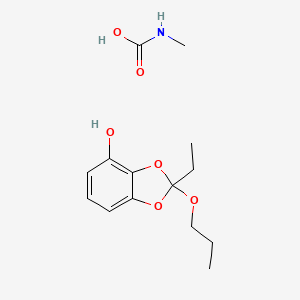
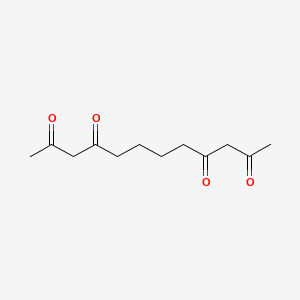
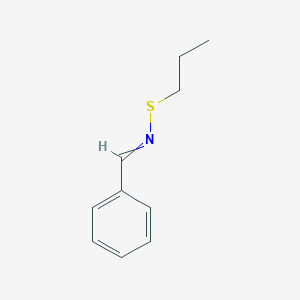
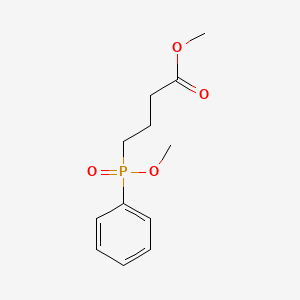
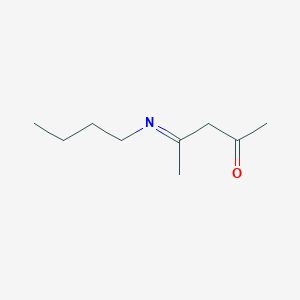
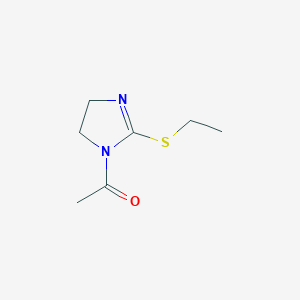
![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)


